molecular formula C5H10O B101570 1-Propene, 1-methoxy-2-methyl- CAS No. 17574-84-4

1-Propene, 1-methoxy-2-methyl-

Cat. No. B101570
CAS RN: 17574-84-4
M. Wt: 86.13 g/mol
InChI Key: HHHSZBNXXGKYHH-UHFFFAOYSA-N
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Description

“1-Propene, 1-methoxy-2-methyl-” is a chemical compound with the molecular formula C5H10O . It is also known by other names such as Ether, methyl 2-methylallyl; β-Methylallyl methyl ether; Methallyl methyl ether; Methyl 2-methylallyl ether; 3-Methoxy-2-methyl-1-propene; 1-Methoxy-2-methyl-2-propene .


Synthesis Analysis

This compound is used in the synthesis of chiral β-lactams by reacting with (S)-alkylidene (1-arylethyl)amines in the presence of titanium tetrachloride . It acts as a catalyst or initiator in the group-transfer polymerization .


Molecular Structure Analysis

The molecular structure of “1-Propene, 1-methoxy-2-methyl-” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is IFUHHVOEHBXDPB-UHFFFAOYSA-N .

Scientific Research Applications

Catalysis in Organic Synthesis

1-Propene, 1-methoxy-2-methyl- has been utilized as a neutral π-nucleophile, significantly contributing to the catalysis of cyanation processes in organic synthesis. This approach has been shown to efficiently catalyze the cyanation of various aldehydes and ketones, offering a novel method for developing synthetically useful organocatalysis (Wang & Tian, 2007).

Chemistry of Sulfur and Oxygen Interaction

In a study exploring the electronic structure and prototropic rearrangement of 1-methoxy-2-propene, ab initio calculations revealed insightful information about the rearrangement toward 1-substituted 1-propenes and the acidity changes caused by various substituents (Kobychev et al., 2002).

Synthesis of Propylene Glycol Methyl Ether

Tetramethylguanidine-based ionic liquids have been employed as effective catalysts for synthesizing propylene glycol methyl ether from methanol and propylene oxide, with 1-methoxy-2-propanol being produced in high yield under mild conditions (Liang et al., 2010).

Synthesis of α,β-Unsaturated Aldehydes

1-Propene, 1-methoxy-2-methyl- has been utilized in the synthesis of α,β-unsaturated aldehydes through lithiation and subsequent reactions with alkyl halides. This process illustrates the chemical's potential in facilitating complex organic reactions (Wada et al., 1977).

Polymer Science Applications

In polymer science, 1-Propene, 1-methoxy-2-methyl- has played a role in group-transfer polymerization processes. It was used as an initiator in statistical copolymerization, showcasing its versatility in polymer chemistry (Zou et al., 1996).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methoxy-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)4-6-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHSZBNXXGKYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338788
Record name 1-Propene, 1-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propene, 1-methoxy-2-methyl-

CAS RN

17574-84-4
Record name 1-Propene, 1-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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